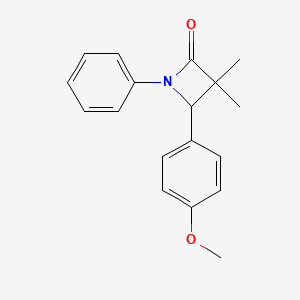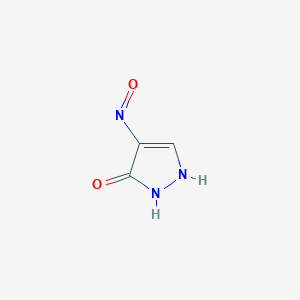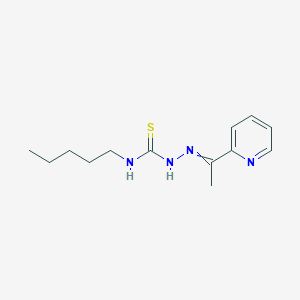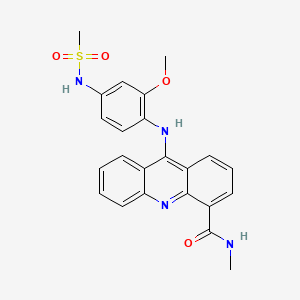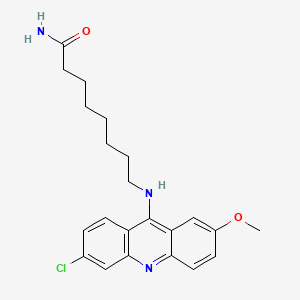
(2E)-N'-anilino-2-hydroxyimino-N-phenyliminoethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide is a complex organic compound characterized by its unique structure, which includes an anilino group, a hydroxyimino group, and a phenylimino group
Méthodes De Préparation
The synthesis of (2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the anilino group: This step involves the reaction of aniline with appropriate reagents to introduce the anilino group.
Introduction of the hydroxyimino group: This can be achieved through the reaction of hydroxylamine with a suitable precursor.
Formation of the phenylimino group: This step involves the reaction of a phenyl group with appropriate reagents to introduce the phenylimino group.
Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide can be compared with other similar compounds, such as:
(2E)-N’-anilino-2-hydroxyimino-N-methyliminoethanimidamide: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and biological activity.
(2E)-N’-anilino-2-hydroxyimino-N-ethyliminoethanimidamide: The presence of an ethyl group instead of a phenyl group can also influence its properties.
The uniqueness of (2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13N5O |
|---|---|
Poids moléculaire |
267.29 g/mol |
Nom IUPAC |
(2E)-N'-anilino-2-hydroxyimino-N-phenyliminoethanimidamide |
InChI |
InChI=1S/C14H13N5O/c20-15-11-14(18-16-12-7-3-1-4-8-12)19-17-13-9-5-2-6-10-13/h1-11,16,20H/b15-11+,18-14+,19-17? |
Clé InChI |
CSDXNMFGGAJSEC-ANGUJOSFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C(\C=N\O)/N=NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C=NO)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


